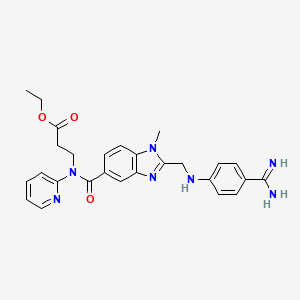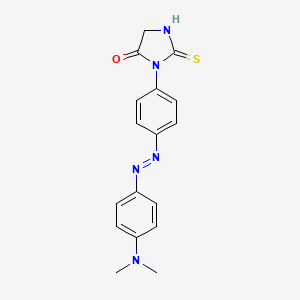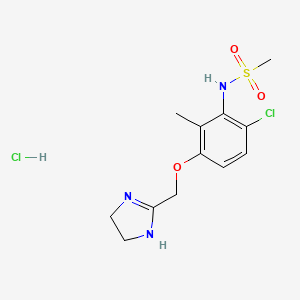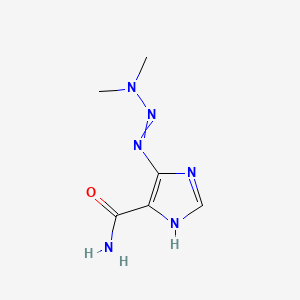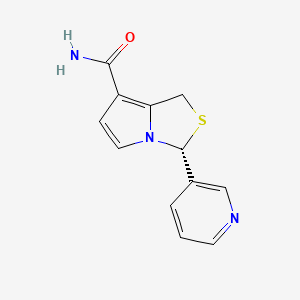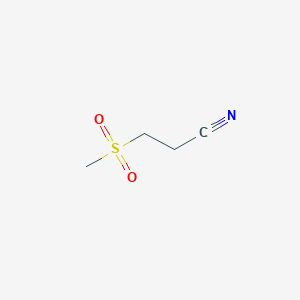
ダパンストリール
概要
説明
ダパンストリルは、3-(メタンスルホニル)プロパンニトリルとしても知られており、新規のβ-スルホニルニトリル化合物です。これは、炎症反応に関与するタンパク質複合体であるNLRP3インフラマソームを選択的に阻害する経口活性のある低分子です。 この化合物は、痛風性関節炎などのさまざまな炎症性疾患、および炎症によって駆動される可能性のある他の疾患の治療に有望であることが示されています .
科学的研究の応用
Dapansutrile has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its role in inhibiting the NLRP3 inflammasome, which is involved in various inflammatory pathways.
Medicine: Investigated for its potential to treat inflammatory diseases such as gouty arthritis, cardiovascular diseases, and neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases
作用機序
ダパンストリルは、NLRP3インフラマソームを選択的に阻害することで効果を発揮します。NLRP3インフラマソームは、活性化されると、インターロイキン-1βやインターロイキン-18などの炎症性サイトカインの産生につながるタンパク質複合体です。ダパンストリルはNLRP3タンパク質に結合し、その活性化とそれに続く炎症反応を防ぎます。 この阻害は炎症を軽減し、炎症性疾患に関連する症状を軽減します .
準備方法
合成経路および反応条件
ダパンストリルの合成には、制御された条件下でのメタンスルホニルクロリドとプロパンニトリルの反応が含まれます。この反応は、通常、プロセス中に生成される塩酸を中和するために、トリエチルアミンなどの塩基を必要とします。 この反応は、ジクロロメタンなどの有機溶媒中で低温で行われ、生成物の高収率と純度を確保します .
工業的生産方法
ダパンストリルの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、反応条件を常に維持し、収率を最適化するために、自動反応器と連続フローシステムの使用が含まれます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、医薬品用途に必要な純度レベルを実現します .
化学反応の分析
反応の種類
ダパンストリルは、スルホニル基とニトリル基の存在により、主に置換反応を起こします。これらの官能基は、化合物に対して求核剤と求電子剤に対して反応性を与えます。
一般的な試薬と条件
求核置換: メタノールナトリウムやtert-ブトキシカリウムなどの試薬を使用して、スルホニル基を他の求核剤で置き換えることができます。
主な生成物
これらの反応によって生成される主な生成物には、置換ニトリルとスルホニル誘導体が含まれ、これらはさまざまな用途のためにさらに改変することができます .
科学研究の用途
ダパンストリルは、幅広い科学研究用途を有しています。
化学: 複雑な分子を作成するための有機合成における試薬として使用されます。
生物学: さまざまな炎症性経路に関与するNLRP3インフラマソームの阻害における役割が研究されています。
医学: 痛風性関節炎、心臓血管疾患、アルツハイマー病やパーキンソン病などの神経変性疾患などの炎症性疾患の治療の可能性について調査されています
類似化合物との比較
類似化合物
MCC950: 同様の抗炎症作用を有する別の選択的NLRP3インフラマソーム阻害剤。
CY-09: NLRP3インフラマソームの低分子阻害剤で、構造は異なるが機能的にダパンストリルに似ています。
独自性
ダパンストリルは、経口バイオアベイラビリティとNLRP3インフラマソームの選択的阻害によって独特です重大な副作用なしに炎症を軽減する能力は、さらなる研究開発のための有望な候補となっています .
特性
IUPAC Name |
3-methylsulfonylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-8(6,7)4-2-3-5/h2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFRYKBDZNPJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336541 | |
| Record name | Dapansutrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dapansutrile specifically inhibits the NLRP3 inflammasome and subsequent activation of IL-1β. It is currently being investigated against gout flares, joint pain and COVID-19. | |
| Record name | Dapansutrile | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16130 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54863-37-5 | |
| Record name | Dapansutrile [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054863375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapansutrile | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16130 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dapansutrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylsulfonyl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPANSUTRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z03364G96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dapansutrile?
A1: Dapansutrile is a selective inhibitor of the nucleotide-binding domain, leucine-rich containing family, pyrin domain-containing-3 (NLRP3) inflammasome. [, , , ] This inflammasome plays a critical role in the inflammatory response by activating caspase-1, which processes the precursors of interleukin-1β (IL-1β) and IL-18 into their active forms. [, ] By inhibiting NLRP3, dapansutrile prevents the maturation and release of these pro-inflammatory cytokines. [, , ]
Q2: What are the downstream effects of NLRP3 inhibition by dapansutrile?
A2: By inhibiting NLRP3, dapansutrile exerts a wide range of anti-inflammatory effects. In the context of acute gout, it reduces joint pain, tenderness, swelling, and improves mobility. [, ] In mouse models of myocardial infarction, dapansutrile limits infarct size, preserves cardiac systolic function, and prevents diastolic dysfunction. [, ] In experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, dapansutrile reduces functional deficits, demyelination, and the infiltration of immune cells into the spinal cord. [] In a mouse model of Alzheimer's disease, dapansutrile rescued cognitive impairment and reduced microglial activation and amyloid plaques in the brain. []
Q3: Has dapansutrile demonstrated efficacy in preclinical models of other diseases?
A3: Yes, research shows dapansutrile attenuates cyclophosphamide-induced interstitial cystitis in mice, improving bladder pathology and reducing inflammation. [] It also demonstrates efficacy in a rat model of heart failure with preserved ejection fraction (HFpEF), ameliorating atrial inflammation and vulnerability to atrial fibrillation. [] In melanoma mouse models, dapansutrile reduces tumor growth and melanoma-associated myeloid-derived suppressor cell expansion by limiting IL-1β–mediated inflammation and immunosuppression. []
Q4: What is the significance of dapansutrile being an orally administered drug?
A4: Dapansutrile's oral bioavailability represents a significant advantage over existing therapies for conditions like acute gout. Currently, treatments like IL-1β monoclonal antibodies require injection and carry risks of immune suppression and infection. [] Dapansutrile offers a potentially safer and more convenient alternative for managing these conditions. []
Q5: What is the current status of dapansutrile's clinical development?
A5: Dapansutrile has successfully completed Phase 1 dose escalation clinical trials, demonstrating safety at doses up to 1000 mg/day for 8 days. [] A Phase 2a proof-of-concept study in acute gout (PODAGRA I) indicated safety, tolerability, and significant clinical and inflammatory cytokine responses across various doses. [] Currently, a multicenter, randomized, double-blind Phase 2/3 trial (PODAGRA II) is underway to further evaluate dapansutrile's efficacy and safety in acute gout patients. []
Q6: Beyond directly inhibiting NLRP3, does dapansutrile interact with other molecular targets?
A6: While dapansutrile primarily targets the NLRP3 inflammasome, research suggests it may also influence other molecular pathways. For instance, in chondrocytes, dapansutrile was found to suppress the mitogen-activated protein kinase (MAPK) signaling pathway, potentially contributing to its chondroprotective effects in osteoarthritis. [] Additionally, in a study investigating the mechanism of action of dapansutrile in gouty arthritis using molecular docking and dynamics simulations, it was suggested that dapansutrile might interact with protein targets such as IL-1β, IL-6, IL-17A, IL-18, MMP3, CXCL8, and TNF, highlighting its potential to exert therapeutic effects through multiple pathways. []
Q7: Are there any identified challenges or limitations associated with dapansutrile?
A7: While promising, research on dapansutrile is ongoing and some challenges remain. One study employing complementary target engagement and functional assays did not detect inhibition of NLRP3 by dapansutrile. [] This discrepancy underscores the complexity of studying inflammasome modulation and the need for further investigation into dapansutrile's precise interactions within this pathway.
Q8: What are the potential future directions for dapansutrile research?
A8: Further research is necessary to optimize dosing regimens and thoroughly assess the long-term safety and efficacy of dapansutrile in various inflammatory conditions. Investigating its potential in combination therapies, especially with immune checkpoint inhibitors like anti-PD-1 in cancer treatment, is another promising avenue. [] Further exploration of dapansutrile's interactions with other molecular targets beyond NLRP3 may reveal additional therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


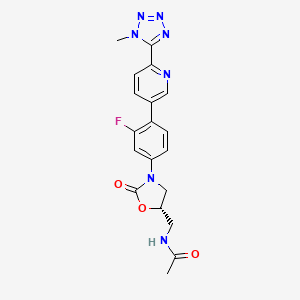
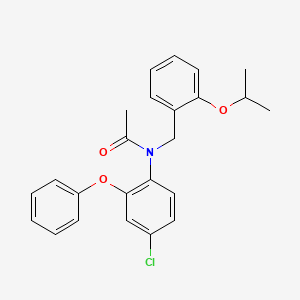
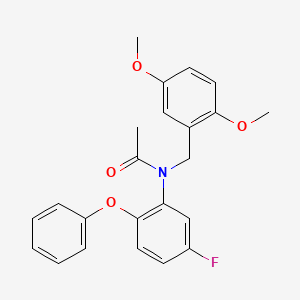
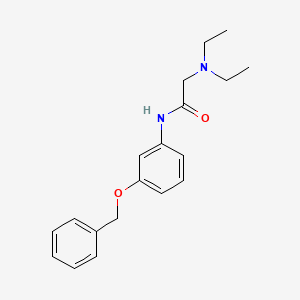
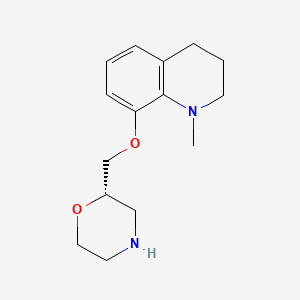

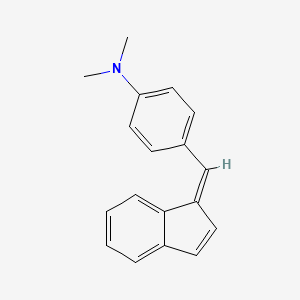
![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B1669742.png)
